1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(2-methylphenyl)-, 1,1-dimethylethyl ester
Overview
Description
1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(2-methylphenyl)-, 1,1-dimethylethyl ester is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a carboxylic acid group, and a hydroxy-substituted phenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(2-methylphenyl)-, 1,1-dimethylethyl ester typically involves the esterification of 3-hydroxy-3-(2-methylphenyl)pyrrolidine-1-carboxylic acid with tert-butyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(2-methylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 3-oxo-3-(2-methylphenyl)pyrrolidine-1-carboxylic acid tert-butyl ester.
Reduction: 3-hydroxy-3-(2-methylphenyl)pyrrolidine-1-methanol.
Substitution: 3-hydroxy-3-(2-methyl-4-nitrophenyl)pyrrolidine-1-carboxylic acid tert-butyl ester.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(2-methylphenyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(2-methylphenyl)-, 1,1-dimethylethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and ester groups play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-phenyl-, 1,1-dimethylethyl ester: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(4-methylphenyl)-, 1,1-dimethylethyl ester: The methyl group is positioned differently on the phenyl ring, potentially altering its chemical properties and interactions.
Uniqueness: 1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-(2-methylphenyl)-, 1,1-dimethylethyl ester is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural feature may confer distinct advantages in certain applications, such as increased selectivity or potency in biological assays.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(2-methylphenyl)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12-7-5-6-8-13(12)16(19)9-10-17(11-16)14(18)20-15(2,3)4/h5-8,19H,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDLPVBPERVIPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(C2)C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153081 | |
Record name | 1,1-Dimethylethyl 3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000198-77-5 | |
Record name | 1,1-Dimethylethyl 3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000198-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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